![molecular formula C8H10N4 B2664549 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-89-3](/img/structure/B2664549.png)

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

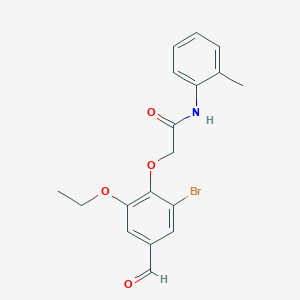

“2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular weight of 162.19 . It is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest for many researchers . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative, achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10N4/c1-5-3-7 (9)12-8 (10-5)4-6 (2)11-12/h3-4H,9H2,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been involved in various chemical reactions . For example, they have been used in Cu (I) catalyzed 1,3 dipolar cycloaddition reactions . In these reactions, the pyrazolo[1,5-a]pyrimidine derivatives are transformed into triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .

Physical And Chemical Properties Analysis

The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential

Research on derivatives of pyrazolo[1,5-a]pyrimidine, such as those synthesized through microwave irradiative cyclocondensation, has shown potential in insecticidal and antibacterial applications. These compounds have been evaluated for their effectiveness against Pseudococcidae insects and various microorganisms, suggesting a promising use in agricultural and medical fields (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Another study focused on the synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, a related compound, demonstrated pronounced antimicrobial properties. The research highlighted the key role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting activity, offering insights for developing new antimicrobial agents (Sirakanyan et al., 2021).

Synthesis in Aqueous Media

A study on the synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives in aqueous media using ultrasound irradiation revealed efficient methods for creating these compounds. This research contributes to the field by providing more sustainable and environmentally friendly synthesis approaches (Kaping, Helissey & Vishwakarma, 2020).

Anti-Mycobacterial Activity

Research on pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase has shown promise in treating Mycobacterium tuberculosis. This study involved the synthesis and structure-activity relationship analysis of novel pyrazolo[1,5-a]pyrimidin-7-amines, revealing compounds with potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).

Anticancer Potential

An overview of recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines has highlighted their potential as an anticancer scaffold. This research underscores the significant role of these compounds in drug development due to their enzymatic inhibitory activity and anticancer properties (Arias-Gómez, Godoy & Portilla, 2021).

RNA Polymerase Inhibition

A study aimed at synthesizing novel pyrazolo[1,5-a]pyrimidines for antimicrobial activity revealed their potential as RNA polymerase inhibitors. This provides a promising direction for developing new antimicrobial agents with significant activity against various bacterial and fungal strains (Abdallah & Elgemeie, 2022).

Direcciones Futuras

The future directions of research on “2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine” and related compounds could involve further exploration of their medicinal chemistry applications, given their significant impact in this field . Additionally, their photophysical properties suggest potential applications in material science .

Propiedades

IUPAC Name |

2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDZZLRAEVFJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)

![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)

![2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2664473.png)

![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2664478.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2664482.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2664483.png)

![4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2664484.png)

![Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2664485.png)